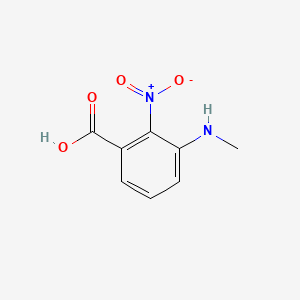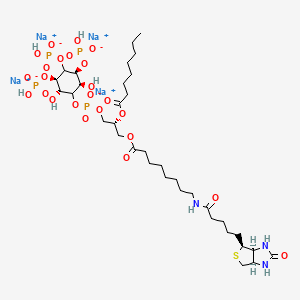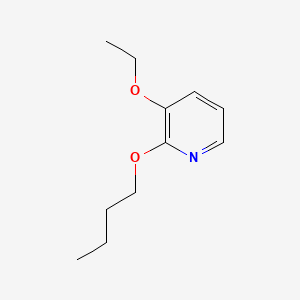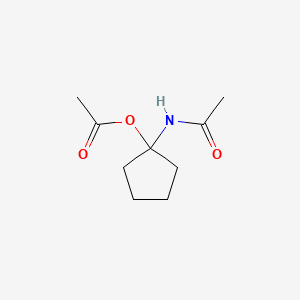
(1-Acetamidocyclopentyl) acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-[1-(acetyloxy)cyclopentyl]- is a chemical compound with the molecular formula C10H17NO3 It is known for its unique structure, which includes an acetamide group and a cyclopentyl ring with an acetyloxy substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[1-(acetyloxy)cyclopentyl]- typically involves the acylation of cyclopentanol with acetic anhydride to form 1-(acetyloxy)cyclopentane. This intermediate is then reacted with acetamide under specific conditions to yield the final product. The reaction conditions often include the use of a catalyst and controlled temperature to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of Acetamide, N-[1-(acetyloxy)cyclopentyl]- may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, N-[1-(acetyloxy)cyclopentyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted cyclopentyl derivatives.
Wissenschaftliche Forschungsanwendungen
Acetamide, N-[1-(acetyloxy)cyclopentyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of Acetamide, N-[1-(acetyloxy)cyclopentyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamide group can form hydrogen bonds with active sites, while the cyclopentyl ring provides structural stability. The acetyloxy group may enhance the compound’s solubility and bioavailability, facilitating its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetamide, N-[1-(hydroxy)cyclopentyl]-: Similar structure but with a hydroxy group instead of an acetyloxy group.
Acetamide, N-[1-(methoxy)cyclopentyl]-: Contains a methoxy group instead of an acetyloxy group.
Cyclopentylamine: Lacks the acetamide and acetyloxy groups but shares the cyclopentyl ring.
Uniqueness
Acetamide, N-[1-(acetyloxy)cyclopentyl]- is unique due to the presence of both the acetamide and acetyloxy groups, which confer distinct chemical properties and reactivity. This combination allows for diverse applications and interactions in various scientific fields.
Eigenschaften
CAS-Nummer |
125078-38-8 |
|---|---|
Molekularformel |
C9H15NO3 |
Molekulargewicht |
185.223 |
IUPAC-Name |
(1-acetamidocyclopentyl) acetate |
InChI |
InChI=1S/C9H15NO3/c1-7(11)10-9(13-8(2)12)5-3-4-6-9/h3-6H2,1-2H3,(H,10,11) |
InChI-Schlüssel |
YQUGXJWHJITFPH-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1(CCCC1)OC(=O)C |
Synonyme |
Acetamide, N-[1-(acetyloxy)cyclopentyl]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


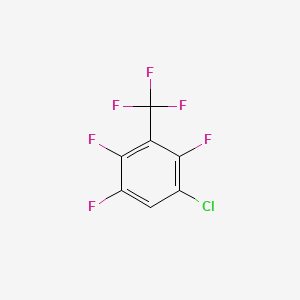

![2-Methylthiazolo[4,5-f]quinoxaline](/img/structure/B570957.png)
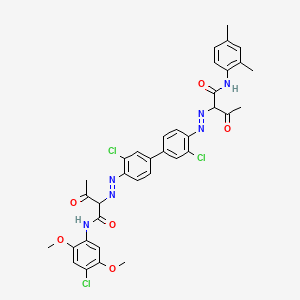
![2-Methylpyrazino[2,3-d]pyridazine-5,8-diamine](/img/structure/B570962.png)
